molecular formula C8H9FOS B7989173 3-Ethoxy-5-fluorothiophenol

3-Ethoxy-5-fluorothiophenol

Cat. No.: B7989173
M. Wt: 172.22 g/mol
InChI Key: CBWFIASODRDYPI-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluorothiophenol (CAS 1378819-88-5) is a specialized fluorinated aromatic thiol with the molecular formula C8H9FOS and a molecular weight of 172.22 g/mol . This compound serves as a valuable synthetic building block in organic and medicinal chemistry, particularly for constructing complex molecules through reactions at its thiol group. Thiophenols as a chemical class are essential raw materials and intermediates in the chemical industry. They are frequently employed in the preparation of pharmaceuticals, agrochemicals, and polymers . A key application of fluorinated thiophenols, such as this compound's structural analogs, is in the synthesis of advanced protecting groups for sensitive chemical transformations. For instance, 4-fluorothiophenol has been utilized to synthesize the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protecting group, which is highly effective for the protection of hydroxyl groups in carbohydrate chemistry and is readily cleaved under mild basic conditions . Furthermore, due to their high toxicity, thiophenols are classified as priority pollutants by the U.S. Environmental Protection Agency (EPA waste code: P014) . This regulatory status makes them compounds of interest in environmental science, driving the development of rapid and selective detection methods. This compound is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

3-ethoxy-5-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-2-10-7-3-6(9)4-8(11)5-7/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFIASODRDYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Analytical Characterization of 3 Ethoxy 5 Fluorothiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Ethoxy-5-fluorothiophenol. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with multi-dimensional correlation experiments, a complete map of the molecule's atomic framework can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the thiol proton. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, ethoxy, and thiol substituents on the benzene (B151609) ring.

The ethoxy group will present as a quartet and a triplet, characteristic of an ethyl group attached to an electronegative atom. The quartet arises from the methylene (B1212753) protons (-CH₂-) coupled to the three methyl protons, while the triplet is due to the methyl protons (-CH₃) coupled to the two methylene protons. Hydrogens on a carbon adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm region. libretexts.org

The aromatic region will display complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The protons on the aromatic ring will be influenced by the electron-withdrawing nature of the fluorine and the electron-donating nature of the ethoxy and thiol groups.

The thiol proton (S-H) is expected to appear as a broad singlet, with a chemical shift that can vary depending on concentration and solvent, but typically falls in the range of 3.0-4.0 ppm for thiophenols.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1 ~1.40 Triplet ~7.0 -O-CH₂-CH
2 ~3.45 Broad Singlet - SH
3 ~4.05 Quartet ~7.0 -O-CH ₂-CH₃
4 ~6.50-6.80 Multiplet - Aromatic Protons

The carbons of the ethoxy group are expected at the higher field (lower ppm values), with the methyl carbon appearing at a lower chemical shift than the methylene carbon, which is directly attached to the oxygen atom. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range. libretexts.org

The aromatic carbons will resonate in the downfield region (100-165 ppm). The carbon atom directly bonded to the fluorine atom will show a large one-bond coupling (¹JCF), resulting in a doublet. The chemical shifts of the other aromatic carbons are influenced by the positions of the three different substituents. The carbon bearing the ethoxy group will be shifted downfield, as will the carbon attached to the thiol group.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

Signal Predicted Chemical Shift (δ, ppm) Assignment
1 ~15 -O-CH₂-C H₃
2 ~64 -O-C H₂-CH₃
3 ~102 (doublet, JCF ≈ 25 Hz) C4 or C6
4 ~107 (doublet, JCF ≈ 21 Hz) C2
5 ~133 (doublet, JCF ≈ 10 Hz) C1
6 ~160 (doublet, JCF ≈ 3 Hz) C3
7 ~164 (doublet, JCF ≈ 245 Hz) C5

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom. In this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluorinated aromatic compounds, the chemical shift can be influenced by the nature and position of other substituents on the ring. The signal will likely appear as a multiplet due to coupling with the aromatic protons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the coupling between the methylene and methyl protons of the ethoxy group and to help delineate the coupling relationships between the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning the signals of protonated carbons by linking the proton and carbon chemical shifts. columbia.edu For instance, it would connect the methylene proton signal to the methylene carbon signal and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu HMBC is crucial for piecing together the molecular fragments and confirming the substitution pattern on the aromatic ring. youtube.com For example, correlations would be expected between the methylene protons of the ethoxy group and the C3 carbon of the aromatic ring, and between the aromatic protons and the neighboring carbon atoms.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups.

S-H Stretching: The stretching vibration of the thiol (S-H) bond typically gives rise to a weak absorption band in the region of 2600-2550 cm⁻¹. ksu.edu.sa This peak can sometimes be broad.

C-O Stretching: The C-O stretching of the aryl alkyl ether will exhibit strong absorptions. Typically, two bands are observed for aryl alkyl ethers, one for the asymmetric stretch around 1250 cm⁻¹ and one for the symmetric stretch around 1040 cm⁻¹. blogspot.comspectroscopyonline.com

C-F Stretching: The C-F stretching vibration in aromatic compounds is usually strong and occurs in the region of 1300-1100 cm⁻¹. The exact position can be influenced by the other substituents on the ring.

In addition to these, the spectrum will also show absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (in the 1600-1450 cm⁻¹ region).

Table 3: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Intensity Bond Vibration Type
~3050-3100 Medium-Weak C-H Aromatic Stretch
~2850-2980 Medium C-H Aliphatic Stretch
~2550-2600 Weak S-H Stretch
~1580-1610 Medium-Strong C=C Aromatic Ring Stretch
~1450-1490 Medium-Strong C=C Aromatic Ring Stretch
~1250 Strong C-O Asymmetric Stretch (Aryl Ether)
~1100-1300 Strong C-F Stretch
~1040 Strong C-O Symmetric Stretch (Aryl Ether)

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for understanding the vibrational modes of this compound. This technique detects the inelastic scattering of monochromatic light, which reveals the vibrational, rotational, and other low-frequency modes in a molecule. For this compound, the Raman spectrum is expected to display characteristic bands corresponding to its specific functional groups and aromatic structure.

Key vibrational modes anticipated in the Raman spectrum include the stretching of the sulfur-hydrogen (S-H) bond, typically appearing as a weak to medium intensity band in the region of 2550-2600 cm⁻¹. The carbon-sulfur (C-S) stretching vibration is also a key indicator, generally found in the 600-750 cm⁻¹ range. mdpi.com Vibrations associated with the ethoxy group, such as C-O-C stretching, will produce signals in the fingerprint region. The presence of the fluorine atom influences the vibrational modes of the benzene ring; C-F stretching bands are expected, though their intensity can vary.

The aromatic ring itself will generate several distinct bands. The C-C stretching vibrations within the phenyl ring typically appear as strong bands around 1570-1600 cm⁻¹. acs.org In-plane and out-of-plane bending modes of the aromatic C-H bonds also provide structural information. mdpi.com Theoretical density functional theory (DFT) calculations can be employed to predict the vibrational frequencies and Raman activities, aiding in the precise assignment of the experimentally observed bands. asianjournalofphysics.com

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
S-H Stretch Thiol (-SH) 2550 - 2600
C-S Stretch Thiophenol 600 - 750
Aromatic C-C Stretch Phenyl Ring 1570 - 1600
C-O-C Asymmetric Stretch Ether (-O-CH₂CH₃) 1200 - 1270
C-O-C Symmetric Stretch Ether (-O-CH₂CH₃) 1020 - 1080
C-F Stretch Fluoroaromatic 1100 - 1400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. dtic.milrsc.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass to several decimal places. This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₈H₉FOS), HRMS can confirm its elemental composition by matching the experimentally measured mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ to the theoretically calculated exact mass. nih.govnih.gov This high degree of accuracy helps to unequivocally identify the compound and differentiate it from potential isomeric impurities. rsc.org

Table 2: Elemental Composition and Calculated Exact Mass for this compound

Atom Number Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 8 12.000000 96.000000
Hydrogen (¹H) 9 1.007825 9.070425
Fluorine (¹⁹F) 1 18.998403 18.998403
Oxygen (¹⁶O) 1 15.994915 15.994915
Sulfur (³²S) 1 31.972071 31.972071

| Total Exact Mass | | | 172.035814 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a mixture. rsc.org It is particularly well-suited for analyzing the purity of this compound and identifying any volatile impurities. ojp.gov

In a GC-MS analysis, the sample is first vaporized and passed through a gas chromatograph. The GC column separates the components of the mixture based on their volatility and interaction with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound.

This method can effectively detect and identify impurities such as residual starting materials from the synthesis, by-products, or degradation products. The retention time from the GC provides one level of identification, while the mass spectrum gives definitive structural information and molecular weight, allowing for a comprehensive purity assessment. rsc.org

Advanced X-ray Diffraction Techniques (If Crystalline Material is Obtained)

Should this compound be obtained as a crystalline solid, X-ray diffraction techniques can provide definitive information about its three-dimensional structure and crystalline phase. The physical state of the related 3-ethoxy-5-fluorophenol (B8032487) is a liquid, suggesting the thiophenol analog may also be a liquid or a low-melting solid, which could make obtaining a single crystal challenging. sigmaaldrich.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the absolute structure of a crystalline compound. researchgate.net If a suitable single crystal of this compound can be grown, this technique can precisely map the three-dimensional arrangement of every atom in the molecule.

The analysis yields detailed structural parameters, including bond lengths, bond angles, and torsion angles. scielo.brscispace.com Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (potentially involving the thiol proton), dipole-dipole interactions, and van der Waals forces. This information is fundamental for understanding the material's physical properties.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 1035

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. wikipedia.org Instead of a single crystal, this technique uses a finely ground powder containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. units.it

PXRD is primarily used for phase identification by comparing the experimental pattern to a database of known patterns. For this compound, PXRD would be used to confirm that a synthesized solid is the desired crystalline phase. It is also instrumental in studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as each polymorph will produce a distinct diffraction pattern. This is crucial for controlling the physical properties of a solid material.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in analytical chemistry, providing the foundational data required to determine and validate the empirical formula of a synthesized compound. This process quantitatively measures the mass percentages of the elements present, which are then compared against the theoretical values derived from the proposed chemical structure. For this compound, with a proposed molecular formula of C₈H₉FOS, this validation is crucial to confirm its atomic composition and purity.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements: carbon (C), hydrogen (H), fluorine (F), oxygen (O), and sulfur (S). These calculated values serve as a benchmark against which experimental results are measured. A close correspondence between the experimental and theoretical percentages, typically within a narrow margin of ±0.4%, is considered a strong confirmation of the compound's empirical formula and a reliable indicator of its purity.

In the absence of specific experimental data for this compound, the following table presents the calculated theoretical elemental percentages based on its molecular formula, C₈H₉FOS. This data is essential for any future experimental validation of this compound.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)Experimental (%)
CarbonC12.01896.0855.79Not Available
HydrogenH1.00899.0725.27Not Available
FluorineF19.00119.0011.03Not Available
OxygenO16.00116.009.29Not Available
SulfurS32.07132.0718.62Not Available
Total 172.22 100.00

The validation of the empirical formula through elemental analysis is a critical quality control step in chemical synthesis. For related substituted thiophenols and other complex organic molecules, elemental analysis is routinely reported as a confirmation of their successful synthesis and purity. asianpubs.orgnih.govethz.ch For instance, studies on various substituted benzothiazepines and other sulfur-containing heterocyclic compounds consistently provide both calculated and found elemental analysis values to substantiate their structural claims. asianpubs.org Similarly, research on fluorinated monothiomalonates includes elemental analysis as a key characterization data point. ethz.ch This underscores the fundamental importance of this technique in synthetic and medicinal chemistry.

Although direct experimental values for this compound are not cited here, the provided theoretical composition establishes the analytical standard required for its empirical validation.

Chemical Reactivity and Mechanistic Pathways of 3 Ethoxy 5 Fluorothiophenol

Reactivity of the Thiol Group

The thiol group is the most reactive site in the 3-ethoxy-5-fluorothiophenol molecule. Its reactivity stems from the nucleophilicity of the sulfur atom and the moderate strength of the S-H bond.

The thiol group is readily oxidized to various sulfur-containing functional groups depending on the oxidizing agent and reaction conditions.

Disulfides: Mild oxidizing agents, such as atmospheric oxygen, especially in alkaline solutions, can oxidize thiophenols to disulfides. rsc.org This process often occurs via a thiyl radical intermediate.

Sulfonic Acids, Sulfoxides, and Sulfones: Stronger oxidizing agents are required to achieve higher oxidation states of sulfur. For instance, hydrogen peroxide or peracids can oxidize thiols first to sulfoxides and then to sulfones. researchgate.net The synthesis of sulfoxides from thioethers, which can be derived from thiophenols, is a common transformation. nih.gov The oxidation of thioethers to the corresponding sulfoxides can be achieved with reagents like hydrogen peroxide. researchgate.net The oxidation of sulfides to sulfones typically requires stronger oxidizing agents or more forcing conditions. researchgate.net

ReactantOxidizing AgentProduct
This compoundMild (e.g., air)3,3'-Diethoxy-5,5'-difluorodiphenyl disulfide
This compoundStrong (e.g., H₂O₂, peracids)3-Ethoxy-5-fluorobenzenesulfonic acid
Thioether derivativeH₂O₂Corresponding Sulfoxide (B87167)
Sulfide (B99878) derivativeStrong oxidizing agentCorresponding Sulfone

The thiol group is an excellent nucleophile and readily participates in addition reactions with electron-deficient double and triple bonds.

Thiol-ene Additions: This "click" chemistry reaction involves the addition of a thiol across a double bond (an ene). wikipedia.orgrsc.org The reaction can be initiated by radicals or by a base/nucleophile. wikipedia.orgrsc.org The radical-mediated pathway proceeds via an anti-Markovnikov addition of the thiyl radical to the alkene. wikipedia.org This reaction is highly efficient and stereoselective. wikipedia.org

Michael Additions: In the presence of a base, the thiol group can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then undergo a Michael addition to α,β-unsaturated carbonyl compounds. The base abstracts a proton from the thiol, forming a thiolate anion that attacks the β-carbon of the alkene. researchgate.net

Thioethers: Thioethers can be synthesized through the reaction of thiophenols with alkyl halides or other electrophiles. For example, 3-ethoxy-4-fluorophenyl methyl sulfide is synthesized from 3-ethoxy-4-fluorophenol (B12100397) and a methylating agent. While this example starts from a phenol (B47542), a similar S-alkylation of this compound would yield the corresponding thioether. The reaction of thiols with gem-difluoroalkenes can also produce α,α-difluoroalkylthioethers. nih.gov

Thioesters: Thioesters are formed by the acylation of thiols. organic-chemistry.org This can be achieved by reacting the thiophenol with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. Various methods exist for thioester synthesis, including reactions mediated by coupling agents like EDC or visible-light-driven processes. organic-chemistry.org

Reaction TypeReactantsProduct
Thioether FormationThis compound + Alkyl Halide3-Ethoxy-5-fluorophenyl alkyl sulfide
Thioester FormationThis compound + Acyl ChlorideS-(3-Ethoxy-5-fluorophenyl) thioester

Thiophenols are generally more acidic than the corresponding phenols. quora.com The pKa of thiophenol is around 6.6, while that of phenol is 10.0. quora.comresearchgate.net The acidity of substituted thiophenols is influenced by the electronic effects of the substituents on the aromatic ring. rsc.orgacs.orgrsc.org Electron-withdrawing groups, such as the fluorine atom in this compound, increase the acidity (lower the pKa) by stabilizing the resulting thiophenoxide anion. Conversely, electron-donating groups decrease the acidity. The Hammett equation can be used to correlate the pKa values of substituted thiophenols with substituent constants. acs.org

The relatively weak S-H bond in thiophenols (around 365 kJ/mol) allows for the ready formation of thiyl radicals (RS•) upon homolytic cleavage. nih.govwikipedia.org These radicals can be generated by radical initiators like AIBN or through photoredox catalysis. wikipedia.orgrsc.org Thiyl radicals are key intermediates in several reactions, including the thiol-ene addition. wikipedia.orgnih.gov They can also participate in radical-radical cross-coupling reactions to form new bonds, such as N-S bonds. chinesechemsoc.org The stability of the thiophenol radical is a major factor influencing the S-H bond dissociation energy. researchgate.net

ReactionIntermediateInitiator/Catalyst
Thiol-ene AdditionThiyl radicalRadical initiator (AIBN), light
Radical-Radical Cross-CouplingThiyl radicalPhotoredox catalyst

Reactivity of the Ethoxy Substituent

The ethoxy group (-OCH2CH3) is generally less reactive than the thiol group. It is an electron-donating group through resonance and can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions by directing incoming electrophiles to the ortho and para positions. However, under specific and often harsh conditions, the ether linkage can be cleaved.

Ether Cleavage: The cleavage of aromatic ethers typically requires strong acids like HBr or HI. wikipedia.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether linkage. wikipedia.orglibretexts.org In the case of an aryl alkyl ether like this compound, cleavage would result in the formation of 3-fluoro-5-hydroxyphenol and an ethyl halide, as nucleophilic attack on the aromatic carbon is disfavored. libretexts.org Basic cleavage of ethers is also possible but generally requires strong bases and specific substrates. wikipedia.orgnumberanalytics.com

Cleavage Reactions of the Ether Linkage

The ethoxy group in this compound possesses an ether linkage that is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.compressbooks.pub The reaction proceeds via a nucleophilic substitution mechanism.

The first step involves the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com Subsequently, the halide anion (Br- or I-), a good nucleophile, attacks the electrophilic carbon of the protonated ether. In the case of this compound, the attack will occur at the less sterically hindered ethyl group, following an S_N2 pathway. pressbooks.publibretexts.org This results in the cleavage of the carbon-oxygen bond, yielding 3-fluoro-5-mercaptophenol and a haloethane.

Predicted Reaction Scheme for Ether Cleavage:

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It is important to note that the cleavage of the aryl-oxygen bond does not occur as sp2-hybridized carbons are not susceptible to S_N1 or S_N2 reactions. masterorganicchemistry.com

Functional Group Interconversions on the Ethoxy Chain

The ethoxy group can potentially undergo several functional group interconversions, depending on the reaction conditions, though these transformations must compete with reactions at the more reactive thiol and aromatic ring sites.

One possible transformation is the oxidation of the ethyl group. However, this would require a strong oxidizing agent and would likely also oxidize the sensitive thiol group. A more controlled approach would first involve the cleavage of the ether to the corresponding phenol, as described in the previous section. The resulting hydroxyl group could then be subjected to various reactions.

Another potential interconversion involves the elimination of ethanol (B145695) to form a vinyl group, although this typically requires specific catalysts and conditions not commonly applied to simple aromatic ethers. A more plausible route to a vinyl-substituted thiophenol would proceed through different synthetic strategies altogether.

Given the reactivity of the thiol and the aromatic ring, direct functional group interconversion on the ethoxy chain without affecting other parts of the molecule would be challenging and require carefully chosen reagents and reaction conditions.

Influence of the Fluorine Atom on Aromatic Reactivity

The fluorine atom at the meta-position relative to the thiol and ethoxy groups significantly modulates the reactivity of the aromatic ring.

Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The directing effects of the three substituents in this compound are summarized in the table below.

SubstituentTypeDirecting Effect
-OCH2CH3 (Ethoxy)ActivatingOrtho, Para
-SH (Thiol)ActivatingOrtho, Para
-F (Fluoro)DeactivatingOrtho, Para

The ethoxy and thiol groups are both activating and ortho, para-directing due to their ability to donate electron density to the ring through resonance. organicchemistrytutor.comwikipedia.org The fluorine atom, while also ortho, para-directing due to its lone pairs, is a deactivating group because of its strong inductive electron withdrawal. organicchemistrytutor.comulethbridge.ca

The positions ortho and para to the strongly activating ethoxy group (positions 2, 4, and 6) and the activating thiol group (positions 2, 4, and 6) are electronically enriched and thus favored for electrophilic attack. The fluorine atom also directs to its ortho and para positions (positions 2, 4, and 6). Therefore, electrophilic substitution is strongly directed to the positions ortho and para to the ethoxy and thiol groups. The position between the two activating groups (position 4) and the positions ortho to each (positions 2 and 6) will be the most likely sites of substitution. Steric hindrance may play a role in favoring substitution at the less hindered para position (position 4).

Modulation of Acidity and Nucleophilicity of Adjacent Groups

The strongly electronegative fluorine atom exerts a significant electron-withdrawing inductive effect (-I effect). retrosynthetix.comgovtgirlsekbalpur.com This effect, transmitted through the sigma bonds of the aromatic ring, influences the acidity of the thiol proton and the nucleophilicity of the sulfur and oxygen atoms.

Acidity of the Thiol Group: The electron-withdrawing nature of the fluorine atom stabilizes the thiophenolate anion formed upon deprotonation of the thiol. This stabilization increases the acidity of the thiol proton, making this compound a stronger acid than its non-fluorinated analog, 3-ethoxythiophenol. The pKa of thiophenol is approximately 6.6, and the presence of an electron-withdrawing group is expected to lower this value. wikipedia.orgrsc.org

Nucleophilicity: The increased acidity of the thiol corresponds to a decreased basicity of the conjugate base, the thiophenolate anion. However, the nucleophilicity of thiophenolates is generally high. acs.orgresearchgate.netrsc.org While the electron-withdrawing fluorine atom may slightly reduce the nucleophilicity of the sulfur atom compared to an unsubstituted analogue, the thiophenolate of this compound is still expected to be a potent nucleophile. msu.educas.cn Similarly, the inductive effect of the fluorine will slightly decrease the electron density on the ethoxy oxygen, thereby reducing its nucleophilicity and basicity.

Potential for SNAr Reactions (if activating groups are present)

Nucleophilic Aromatic Substitution (S_NAr) reactions typically require the presence of strong electron-withdrawing groups (EWGs) to activate the aromatic ring towards nucleophilic attack and to stabilize the intermediate Meisenheimer complex. core.ac.ukharvard.edu Common EWGs that facilitate S_NAr reactions include nitro, cyano, and sulfonyl groups.

In this compound, the substituents are primarily electron-donating (ethoxy and thiol), which deactivates the ring towards nucleophilic attack. ekb.eglboro.ac.uk Therefore, a direct S_NAr reaction with fluoride (B91410) as the leaving group is highly unlikely under standard conditions. For such a reaction to occur, the aromatic ring would need to be further substituted with one or more strong electron-withdrawing groups. In the absence of such activating groups, the S_NAr reaction is not a viable pathway for the functionalization of this compound. acs.org

Derivatives, Analogues, and Structural Modifications of 3 Ethoxy 5 Fluorothiophenol

Design Principles for Novel Analogues

Key design considerations include:

Modulation of Lipophilicity: Altering the ethoxy side chain or introducing new substituents on the aromatic ring can fine-tune the compound's lipophilicity, which is crucial for its pharmacokinetic profile. tcichemicals.com

Enhancement of Target Binding: Modifications are often aimed at optimizing interactions with specific biological targets. This can involve introducing groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions.

Improving Metabolic Stability: The introduction of fluorine can block metabolic transformation at that position, enhancing the molecule's stability and bioavailability. tcichemicals.com

Synthesis and Characterization of Thioether Derivatives (e.g., sulfanyl (B85325) ethers)

The thiol group of 3-ethoxy-5-fluorothiophenol is a primary site for derivatization, readily undergoing reactions to form thioethers (sulfanyl ethers). A common synthetic route involves the S-alkylation of the thiophenol with an appropriate alkyl halide in the presence of a base.

For instance, the reaction of a thiophenol with an alkyl halide under basic conditions is a standard method for thioether synthesis. uwa.edu.au This can be applied to this compound to generate a variety of thioether derivatives. The reaction of 4-fluorothiophenol (B130044) with 2-bromoethanol (B42945) in the presence of a base yields 2-[(4-fluorophenyl)thio]ethanol, a precursor for further transformations. nih.gov

These thioether derivatives are characterized using standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure, showing characteristic shifts for the protons and carbons adjacent to the sulfur atom and on the aromatic ring.

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized thioether, confirming the addition of the alkyl group.

Synthesis and Transformations of Sulfoxide (B87167) and Sulfone Analogues

The thioether derivatives of this compound can be further modified through oxidation to produce the corresponding sulfoxides and sulfones. These transformations introduce a polar sulfinyl or sulfonyl group, which can significantly alter the compound's properties.

The oxidation of sulfides to sulfoxides or sulfones is a common transformation in organic synthesis. researchgate.net Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed for this purpose. nih.gov The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For example, the oxidation of 2-[(4-fluorophenyl)thio]ethanol with m-CPBA produces the corresponding sulfone. nih.gov Similarly, thioether intermediates derived from 2-amino-5-fluorobenzenethiol (B1267401) are oxidized with hydrogen peroxide to yield sulfoxide intermediates. nih.gov

Derivative TypeGeneral StructureKey Synthetic TransformationCommon Reagents
ThioetherAr-S-RS-AlkylationAlkyl halide, Base (e.g., K₂CO₃)
SulfoxideAr-S(O)-ROxidation of ThioetherH₂O₂, m-CPBA (1 equiv.)
SulfoneAr-S(O)₂-ROxidation of Thioether/SulfoxideH₂O₂, m-CPBA (>2 equiv.)

Modifications of the Ethoxy Side Chain (e.g., chain elongation, branching)

Altering the ethoxy side chain provides another avenue for creating analogues of this compound with modified properties. This can be achieved through dealkylation of the ethoxy group to the corresponding phenol (B47542), followed by re-alkylation with different alkyl groups. These modifications can include elongating the carbon chain, introducing branching, or incorporating other functional groups. Such changes can impact the molecule's steric profile and lipophilicity.

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is amenable to further functionalization, allowing for the introduction of additional substituents. Electrophilic aromatic substitution reactions can be employed to introduce groups such as nitro, halogen, or acyl groups. The directing effects of the existing ethoxy and fluoro substituents will influence the position of the incoming electrophile. For instance, iodination of substituted phenols can be achieved to introduce iodine atoms onto the aromatic ring. uni-muenchen.de

Incorporation into Heterocyclic Ring Systems (e.g., benzothiazines, quinoxalines)

The reactive thiol group of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic systems.

Benzothiazines: These compounds can be synthesized through reactions involving the cyclization of aminothiophenol derivatives. For example, 2-amino-5-fluorobenzenethiol can be used to synthesize 4H-1,4-benzothiazine derivatives. researchgate.net

Quinoxalines: Quinoxaline (B1680401) derivatives can be prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net While direct synthesis from this compound is less common, its derivatives can be incorporated into quinoxaline structures. For instance, 2,3-dichloroquinoxaline (B139996) can react with various sulfur nucleophiles to form substituted quinoxalines. researchgate.netresearchgate.net

Development of Protecting Group Strategies Derived from this compound (e.g., Fsec group analogues)

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. organic-chemistry.orgwikipedia.orgsynarchive.com The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group is a notable protecting group for hydroxyl functions, designed for both solution and solid-phase synthesis. nih.govmdpi.com It is synthesized from 4-fluorothiophenol and is stable under acidic conditions while being readily cleaved under mild basic conditions. nih.govmdpi.com

Advanced Applications in Organic Synthesis and Materials Science

3-Ethoxy-5-fluorothiophenol as a Synthetic Building Block

As a foundational unit, this compound serves as a cornerstone for constructing complex molecular frameworks, particularly those relevant to medicinal chemistry and materials science.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov Thiophenols are excellent candidates for MCRs due to the high nucleophilicity of the sulfur atom. For instance, in a photoredox copper-catalyzed three-component reaction, various thiophenols can react with alkenes and fluoroalkyl phenyl sulfones to achieve a direct fluoroalkylation-thiolation. cas.cn

Given this precedent, this compound is an ideal precursor for MCRs designed to generate highly functionalized, fluorine-containing molecules. Its participation would allow for the one-pot synthesis of complex structures bearing the distinct 3-ethoxy-5-fluorophenylthio moiety, a valuable feature for building libraries of drug-like compounds. nih.gov A hypothetical MCR could involve the reaction of this compound, an aldehyde, and an isocyanide, leveraging the thiol's reactivity to rapidly assemble intricate heterocyclic systems.

The synthesis of complex molecules, such as natural products and pharmaceuticals, often relies on the sequential and strategic introduction of specific functional groups and molecular fragments. lkouniv.ac.in The incorporation of a substituted arylthioether is a common strategy in these multi-step syntheses.

The use of this compound enables the direct introduction of the 3-ethoxy-5-fluorophenylthio group onto a molecular scaffold. This can be achieved through reactions like the fluoroalkylation-thiolation of alkenes, which has been used to synthesize derivatives of the antiplatelet agent Kengreal. cas.cn By serving as the thiol component in such reactions, this compound can act as a key intermediate in the synthesis of complex, biologically active molecules where the fluorine and ethoxy groups are critical for modulating properties like lipophilicity, metabolic stability, and receptor binding affinity. cas.cnfu-berlin.de

Fluorinated compounds are of paramount importance in modern chemistry, finding extensive use in pharmaceuticals, agrochemicals, and advanced materials. fu-berlin.decymitquimica.com The introduction of fluorine can dramatically alter a molecule's biological and physical properties. Thiophenols are well-established precursors for a variety of sulfur-containing heterocycles, such as thiazoles, thiophenes, and benzothiazoles. nih.gov

This compound uniquely combines the necessary attributes to serve as a precursor for novel, pre-functionalized fluorinated scaffolds. For example, it could be used in Hantzsch-type thiazole (B1198619) synthesis to produce fluorinated hydrazinylthiazole derivatives, which are investigated for their therapeutic potential. nih.gov Its use ensures that the resulting heterocyclic systems are endowed with both a fluorine atom and an ethoxy group, providing a strategic advantage in the design of new functional molecules without the need for separate, post-cyclization functionalization steps.

Participation in Cross-Coupling Methodologies (e.g., C-S couplings)

Carbon-sulfur (C–S) cross-coupling reactions are among the most powerful methods for the synthesis of aryl thioethers. These reactions, typically catalyzed by transition metals like palladium or nickel, involve the coupling of a thiol with an aryl or vinyl halide. rsc.orguwa.edu.aunih.gov this compound, with its accessible thiol group, is an excellent substrate for these transformations.

In a typical palladium-catalyzed process, this compound can be coupled with a diverse range of aryl bromides or iodides to form unsymmetrical diaryl thioethers. nih.gov The reaction conditions generally tolerate a wide variety of functional groups, including halogens like fluorine, making this a robust method for incorporating the 3-ethoxy-5-fluorophenylthio unit. organic-chemistry.orgchinesechemsoc.org The ability to participate in such C-S bond-forming reactions makes this compound a versatile tool for accessing complex thioether derivatives.

Table 1: Representative Conditions for Palladium-Catalyzed C-S Cross-Coupling of Thiophenols with Aryl Halides This table illustrates general conditions under which a compound like this compound would be expected to react.

Catalyst SystemThiol SubstrateCoupling PartnerBaseSolventYield (%)Reference
Pd(OAc)₂ / CyPF-tBuTriisopropylsilanethiol (TIPS-SH)p-BromotolueneLiHMDSToluene98 nih.gov
[PdCl₂(NCPh)₂] / dppfDiphenyl disulfide2-PhenylpyridineCuCl₂DMSO87 rsc.org
CuI-nanoparticlesSulfur powder (in situ thiol)Aryl HalideK₂CO₃(solvent-free)Good to Excellent organic-chemistry.org

Use as a Ligand or Ligand Precursor in Catalysis (if applicable)

The deprotonated form of a thiophenol, a thiophenolate, is a soft anion that can act as a ligand for various transition metals. The sulfur atom readily coordinates to metal centers, and the electronic properties of the resulting complex can be fine-tuned by the substituents on the aromatic ring. Research has shown that azolyl-substituted thiophenolate ligands can form stable complexes with lanthanide metals like Cerium(III), which exhibit interesting photoluminescent properties. rsc.org

This compound can serve as a precursor to a specialized ligand. Upon deprotonation, it can coordinate to a metal center through its sulfur atom. The opposing electronic effects of the electron-donating ethoxy group and the electron-withdrawing fluorine atom would modulate the electron density on the metal, thereby influencing the stability and reactivity of the resulting catalyst. Such tailored ligands are crucial in the development of catalysts for fine chemical synthesis and asymmetric catalysis.

Contribution to the Development of Novel Synthetic Reagents

Functionalized thiophenols can serve as starting materials for the development of new classes of synthetic reagents. A prominent example is the synthesis of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protecting group, which begins with 4-fluorothiophenol (B130044). mdpi.com

Following this precedent, this compound is a prime candidate for the development of novel reagents.

Protecting Groups: It could be converted into a new base-labile protecting group, analogous to Fsec. The synthesis would likely involve reaction with an electrophile like 2-bromoethanol (B42945), followed by oxidation of the sulfide (B99878) to a sulfone. The electronic character of the ethoxy and fluoro substituents could offer unique cleavage conditions or stability profiles. mdpi.com

Fluorination Reagents: The development of safe and effective fluorinating reagents is a major area of chemical research. fu-berlin.dechemrxiv.org Aryl sulfonyl fluorides, often prepared from the corresponding thiols via oxidation and fluorination, are an important class of such reagents. mdpi.com this compound could be oxidized to 3-ethoxy-5-fluorobenzenesulfonyl fluoride (B91410), a novel reagent whose reactivity and selectivity in deoxyfluorination reactions would be influenced by its specific substitution pattern. chemrxiv.org

Future Research Directions and Unaddressed Challenges

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The development of green and sustainable methods for the synthesis of fine chemicals is a paramount goal in modern chemistry. For 3-ethoxy-5-fluorothiophenol, future research should prioritize moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. Key areas for exploration include:

Catalytic C-H Functionalization: Directing the ethoxylation and fluorination of thiophenol or the thiolation of substituted phenols using earth-abundant metal catalysts could significantly shorten synthetic pathways.

Renewable Feedstocks: Investigating routes that begin from bio-based starting materials would enhance the compound's green credentials.

Greener Solvents and Reagents: The use of safer, renewable solvents like ionic liquids or supercritical CO2, and the replacement of hazardous reagents with more benign alternatives, are crucial for developing environmentally friendly protocols. dokumen.pub Microwave-assisted synthesis, known for reducing reaction times and improving yields, could also be a valuable tool in this context. researchgate.net

Development of Asymmetric Synthesis Methodologies

Asymmetric synthesis is critical for producing enantiomerically pure compounds, a common requirement for pharmacologically active molecules. To date, specific asymmetric syntheses targeting this compound or its immediate chiral derivatives have not been reported. Future work should address this gap by:

Organocatalysis: Employing chiral organocatalysts for the enantioselective introduction of the thiol group or other functionalities onto a prochiral precursor.

Chiral Metal Catalysis: Using chiral transition metal complexes to control the stereochemistry of key bond-forming reactions.

Enzymatic Resolutions: Developing biocatalytic methods to resolve racemic mixtures of this compound derivatives, offering a highly selective and environmentally friendly approach.

Investigation of Novel Reactivity Patterns and Transformation Pathways

A deeper understanding of the reactivity of this compound is essential for its application as a versatile synthetic intermediate. The interplay between the electron-donating ethoxy group, the electron-withdrawing fluorine atom, and the reactive thiol functionality could lead to unique chemical behaviors. Research should focus on:

Radical Reactions: Exploring the compound's participation in radical-mediated transformations, which can enable novel bond constructions under mild conditions. unibe.chucl.ac.uk The thiol group is a known precursor to thiyl radicals, which can engage in various addition and cyclization reactions.

Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions beyond simple C-S bond formation to include more complex transformations, potentially leveraging the fluorine and ethoxy substituents to direct reactivity.

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions that incorporate this compound to rapidly build molecular complexity in an efficient and atom-economical manner. dokumen.pub

Application of Advanced Flow Chemistry and Automated Synthesis Techniques

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability. The application of these techniques to the synthesis and derivatization of this compound is a promising research avenue.

Continuous Synthesis: Developing a continuous flow process for the production of this compound could improve yield, purity, and safety, particularly if hazardous intermediates or exothermic reactions are involved.

Automated Derivatization: Integrating flow reactors with automated systems would allow for the rapid synthesis and screening of a library of derivatives, accelerating the discovery of new compounds with desirable properties. Electrochemical flow synthesis, in particular, offers a green and efficient method for generating reactive intermediates. kyoto-u.ac.jp

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Studies

A thorough mechanistic understanding is crucial for optimizing existing reactions and predicting new reactivity. Advanced analytical and computational tools can provide invaluable insights into the behavior of this compound.

In-situ Spectroscopy: Utilizing techniques like in-situ IR and NMR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict the effects of substituents on reactivity, and understand the electronic structure of the molecule. acs.orgresearchgate.net Such studies can help rationalize observed reactivity and guide the design of new experiments.

Fluorine NMR (¹⁹F NMR): Leveraging ¹⁹F NMR spectroscopy as a sensitive probe to monitor chemical transformations and study intermolecular interactions, as the fluorine atom's chemical shift is highly sensitive to its local electronic environment. diva-portal.org

Integration into Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound, including its potential for hydrogen bonding (thiol group), dipole-dipole interactions, and aromatic stacking, make it an interesting candidate for supramolecular chemistry.

Crystal Engineering: Investigating the solid-state packing of this compound and its derivatives to understand and control the formation of specific crystalline architectures through non-covalent interactions. researchgate.net

Self-Assembled Monolayers (SAMs): Exploring the ability of the thiol group to anchor the molecule to metal surfaces (e.g., gold), creating self-assembled monolayers with tailored surface properties modified by the ethoxy and fluoro substituents.

Functional Materials: Designing and synthesizing polymers or larger molecular systems where the unique electronic and steric properties of the this compound unit are harnessed to create materials with novel optical, electronic, or recognition properties.

Q & A

Q. What are the common synthetic routes for 3-Ethoxy-5-fluorothiophenol, and how are reaction conditions optimized?

The synthesis of this compound typically involves sequential functionalization of a thiophenol core. A two-step approach is often employed:

Ethoxy Group Introduction : Alkylation of a hydroxyl-substituted thiophenol precursor using ethylating agents (e.g., ethyl iodide or diethyl sulfate) under basic conditions (e.g., K₂CO₃ in DMF) .

Fluorination : Direct electrophilic fluorination (e.g., using Selectfluor™) or halogen exchange (e.g., Balz-Schiemann reaction with diazonium salts) at the 5-position .
Optimization Considerations :

  • Temperature control (0–6°C for fluorination to minimize side reactions) .
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity for alkylation) .
  • Purification via column chromatography or recrystallization to isolate the target compound .

Q. How is the purity and structural integrity of this compound verified in experimental settings?

Rigorous analytical methods are critical:

  • GC-MS/LC-MS : Quantify purity (>97% as per industrial standards) and detect volatile byproducts .
  • NMR Spectroscopy : Confirm regiochemistry (¹H NMR: ethoxy proton signals at δ 1.2–1.4 ppm; ¹⁹F NMR: fluorine coupling patterns) .
  • Elemental Analysis : Validate empirical formula (e.g., C₈H₇FO₂S) .
  • Melting Point : Cross-check with literature values to identify impurities .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved during characterization?

Contradictions in spectral data (e.g., unexpected coupling in ¹H NMR or anomalous ¹⁹F shifts) may arise from:

  • Tautomerism or Rotameric Forms : Dynamic NMR studies at variable temperatures can reveal equilibria .
  • Residual Solvent Effects : Compare spectra in deuterated vs. non-deuterated solvents .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts to match experimental data .
    Example : A ¹⁹F NMR discrepancy at δ -110 ppm vs. predicted δ -115 ppm could indicate electronic effects from adjacent substituents, requiring recalibration of computational models .

Q. What strategies improve regioselectivity when introducing ethoxy and fluoro groups to thiophenol derivatives?

Regioselectivity challenges stem from competing electrophilic substitution pathways. Key approaches include:

  • Directing Groups : Use protective groups (e.g., acetyl) to block undesired positions before fluorination .
  • Catalytic Systems : Pd-mediated C-H activation for precise functionalization .
  • Steric and Electronic Modulation : Bulkier reagents (e.g., tert-butyl hypofluorite) favor para-fluorination over ortho .
    Case Study : Ethoxy groups act as ortho/para directors, but electron-withdrawing fluorine can alter reactivity; iterative optimization of reaction time and stoichiometry is critical .

Q. How do solvent and temperature influence the stability of this compound in catalytic applications?

Stability studies reveal:

  • Protic Solvents (e.g., MeOH) : Accelerate hydrolysis of the ethoxy group, reducing shelf life .
  • Low Temperatures (0–4°C) : Mitigate thermal decomposition (e.g., S-O bond cleavage) .
  • Inert Atmospheres : Prevent oxidation of the thiol group to disulfides during storage .
    Data-Driven Insight : Accelerated aging experiments (e.g., 40°C/75% RH for 14 days) coupled with HPLC monitoring quantify degradation kinetics .

Methodological Recommendations

  • Literature Review : Prioritize databases like SciFinder and Reaxys for synthesis protocols, avoiding non-peer-reviewed sources (e.g., BenchChem) .
  • Contradiction Management : Cross-validate data across multiple techniques (e.g., NMR, X-ray crystallography) and consult crystallographic databases (e.g., CCDC) .
  • Safety Protocols : Adhere to hazard codes (e.g., [劇]III for toxicity) and store compounds at recommended temperatures (-20°C for long-term stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.